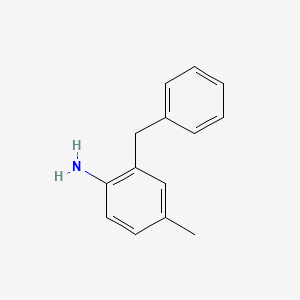

2-Benzyl-4-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42901-05-3 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-benzyl-4-methylaniline |

InChI |

InChI=1S/C14H15N/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

InChI Key |

RUGWHXDOMAJKOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Benzyl 4 Methylaniline

Functionalization Chemistry

The reactivity of 2-benzyl-4-methylaniline is characterized by the presence of two key reactive sites: the secondary amine (-NH-) group and the benzylic C(sp³)-H bonds of the benzyl (B1604629) substituent. These sites allow for a range of functionalization reactions, enabling the synthesis of a diverse array of derivatives.

N-Functionalization and Derivativatization

The nitrogen atom of the secondary amine in this compound serves as a nucleophilic center, readily participating in reactions that form new nitrogen-carbon, nitrogen-sulfur, or other heteroatom bonds.

The synthesis of N-sulfonamide derivatives is a common and significant transformation for primary and secondary amines. This functionalization is typically achieved through the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net The base, often a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. ncert.nic.in

For this compound, this reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process allows for the incorporation of various aryl or alkyl sulfonyl groups, leading to the formation of stable N,N-disubstituted sulfonamides. These derivatives are an important class of compounds in medicinal chemistry. researchgate.net

| Reactant A | Reactant B (Sulfonyl Chloride) | Base | Product |

| This compound | Benzenesulfonyl chloride | Pyridine | N-Benzyl-N-(4-methylphenyl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | Pyridine | N-Benzyl-4-methyl-N-tosyl-aniline |

| This compound | Methanesulfonyl chloride | Pyridine | N-Benzyl-N-(4-methylphenyl)methanesulfonamide |

Table 1: Synthesis of N-Sulfonamide Derivatives of this compound.

Acylation of secondary amines with acyl halides, such as chloroacetyl chloride, is a fundamental method for the formation of amides. ncert.nic.in This nucleophilic substitution reaction involves the replacement of the amine's hydrogen atom with an acyl group (R-C=O). ncert.nic.in The reaction is typically conducted in the presence of a base like pyridine to sequester the HCl byproduct. ncert.nic.in The resulting N-acyl derivatives, or amides, are significantly less basic than the parent amines because the nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. libretexts.org The reaction of this compound with chloroacetyl chloride yields N-benzyl-2-chloro-N-(p-tolyl)acetamide, a versatile intermediate for further synthetic modifications due to the presence of the reactive chloro-acetyl moiety.

| Reactant A | Reactant B (Acyl Halide) | Base | Product |

| This compound | Chloroacetyl chloride | Pyridine | 2-Chloro-N-(2-benzyl-4-methylphenyl)acetamide |

| This compound | Acetyl chloride | Pyridine | N-(2-benzyl-4-methylphenyl)acetamide |

| This compound | Benzoyl chloride | Pyridine | N-(2-benzyl-4-methylphenyl)benzamide |

Table 2: N-Acylation of this compound.

The secondary amine of this compound can be further substituted to form tertiary amines through N-alkylation or N-arylation reactions.

N-Alkylation can be achieved using various methods, including reaction with alkyl halides. ncert.nic.in More contemporary and greener approaches involve the use of alcohols as alkylating agents, catalyzed by transition metal complexes, such as those containing Iridium(III) or Ruthenium(II). nih.govacs.org This "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology proceeds by the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct. nih.gov For instance, reacting this compound with methanol in the presence of an appropriate catalyst would yield 2-benzyl-N,4-dimethylaniline. acs.org

N-Arylation typically involves transition-metal-catalyzed cross-coupling reactions. For example, copper-catalyzed N-arylation allows for the formation of a new nitrogen-aryl bond, converting the secondary amine into a triarylamine derivative. amazonaws.com

| Starting Material | Reagent | Catalyst System (Example) | Product |

| This compound | Methanol | NHC–Ir(III) Complex | 2-Benzyl-N,4-dimethylaniline |

| This compound | Ethanol | NHC–Ru(II) Complex | N-Ethyl-2-benzyl-4-methylaniline |

| This compound | Iodobenzene | CuI / Ligand | N-Benzyl-4-methyl-N-phenylaniline |

Table 3: Examples of Further N-Alkylation and N-Arylation.

Benzylic C(sp³)-H Functionalization

Beyond the reactivity at the nitrogen center, the benzyl group offers a site for functionalization at the methylene (B1212753) C(sp³)-H bonds. Directing reactions to this position provides a powerful tool for creating complex molecular architectures.

Recent advancements in photoredox catalysis have enabled the direct arylation of benzylic C(sp³)-H bonds under mild conditions. nih.gov A notable method involves the use of an organic photocatalyst under visible light irradiation, which facilitates the coupling of unprotected benzyl anilines with arylating agents. nih.gov This transition-metal-free protocol operates through a proposed mechanism involving consecutive photoinduced electron transfer events. nih.gov

The process is believed to initiate with the formation of radical intermediates. nih.gov The photocatalyst, upon excitation by visible light, facilitates the abstraction of a hydrogen atom from the benzylic position of the benzyl aniline (B41778), forming a benzylic radical. This radical can then engage in a radical-radical cross-coupling with an aryl radical generated from the arylating agent, forming a new carbon-carbon bond and yielding the 1,1-diarylalkane product. nih.gov This method is highly efficient and demonstrates a broad substrate scope, allowing for the synthesis of numerous 1,1-diarylalkane-substituted anilines with high yields. nih.gov

| Benzyl Aniline Substrate | Arylating Agent | Product | Yield (%) |

| N-Benzyl-4-methylaniline | 4-Cyanobenzonitrile | 4-((4-methylanilino)(phenyl)methyl)benzonitrile | 96% |

| N-Benzyl-4-methylaniline | Methyl 4-cyanobenzoate | Methyl 4-((4-methylanilino)(phenyl)methyl)benzoate | 94% |

| N-Benzyl-4-methylaniline | 4-Trifluoromethylbenzonitrile | N-((4-(Trifluoromethyl)phenyl)methyl)-4-methylaniline | 85% |

Table 4: Examples of Photocatalytic C(sp³)-H Arylation of N-Benzyl-4-methylaniline (a close structural analog to this compound, data adapted from studies on related substrates). nih.gov

Regiodivergent C(sp³)-H Activation Strategies

The selective functionalization of a specific C-H bond in a complex molecule is a significant challenge in organic synthesis. Regiodivergent strategies aim to control which bond is activated by modifying reaction conditions or directing groups. In molecules containing multiple types of C-H bonds, such as this compound with its benzylic C(sp³)-H and aromatic C(sp²)-H bonds, this control is crucial.

One novel method involves the use of transient directing groups to steer a catalyst towards a specific site. rsc.org For instance, in the o-methyl benzaldehyde framework, altering the transient directing group can control whether a palladium catalyst engages with the benzylic C(sp³)–H or the aromatic C(sp²)-H bonds. rsc.org The selectivity is believed to be governed by the size of the palladacycle intermediate that forms through chelation, which in turn dictates the proximity of the catalyst to the target C-H bond. rsc.org Similar principles can be applied to other scaffolds, where judicious choice of directing groups, such as ketoximes or amides, can enable selective C(sp³)–H or C(sp²)-H functionalization. researchgate.net In some cases, enzymatic catalysts, like engineered cytochrome P450s, can provide a highly regio- and stereoselective route for C(sp³)–H functionalization through carbene transfer, which has been shown to proceed via a radical-mediated pathway. chemrxiv.org These strategies offer a pathway for the controlled diversification of complex molecules by enabling selective modification at otherwise unreactive positions. chemrxiv.org

α-Amino Radical Formation Processes

The α-amino radical is a versatile reactive intermediate used in the synthesis of complex amine-containing compounds. nih.gov Its formation opens up umpolung strategies, allowing for novel bond constructions at the carbon adjacent to the nitrogen atom. snnu.edu.cnresearchgate.net There are several established pathways to generate these radicals.

One common method involves the single-electron reduction of imine derivatives, often facilitated by photoredox catalysis. snnu.edu.cnresearchgate.net Another major pathway begins with the single-electron oxidation of an amine to form an amine radical cation. beilstein-journals.org This radical cation can then be deprotonated at the α-carbon to yield the neutral α-amino radical. beilstein-journals.org The rate of this deprotonation can vary widely. beilstein-journals.org The resulting α-amino radical is strongly reducing, which facilitates its participation in subsequent reactions. beilstein-journals.org These radicals can engage in a wide variety of chemical transformations, including radical-radical coupling and addition to electrophiles. researchgate.net Recent advancements have developed multicomponent photocatalytic systems to access all-alkyl α-amino radicals from iminium ions through an oxidatively initiated radical chain process involving silyl radicals. nih.gov

Functionalization of the Aromatic Rings (e.g., Nitro Group Reduction)

The functionalization of aromatic rings is a cornerstone of synthetic chemistry, enabling the modification of pharmaceutical and material properties. organic-chemistry.org A variety of methods exist to introduce or alter functional groups on an aromatic nucleus. While general strategies for functionalizing anilines often focus on metal-catalyzed C-N or C-C bond formation, these can require pre-functionalized starting materials or directing groups to control regioselectivity. beilstein-journals.org

Metabolic processes provide insight into potential functionalization pathways. For example, the in vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline, a related tertiary aniline, results in p-hydroxylation on one of the aromatic rings, alongside N-dealkylation reactions. nih.gov This metabolic aromatic hydroxylation typically proceeds through an epoxide (arene oxide) intermediate that spontaneously rearranges to the final phenol product. nih.gov In synthetic chemistry, the reduction of a nitro group to an amine is a fundamental transformation, often used to install an amino group on an aromatic ring. This reaction is a key step in the synthesis of many aniline derivatives. researchgate.net

Molecular Rearrangements

Thermal Rearrangement Pathways of N-Benzyl-N-methylaniline

The thermal rearrangement of N-benzyl-N-methylaniline has been investigated by heating the compound in the absence of a promoter. When heated at approximately 315°C in sealed tubes for 100 hours, the tertiary amine undergoes rearrangement to yield a variety of products. cdnsciencepub.comcdnsciencepub.comresearchgate.net The primary products identified from this process include methylamine, diphenylmethane, and dibenzyl. cdnsciencepub.comresearchgate.net In addition to these neutral compounds, basic products such as o-toluidine and 4-methylacridine were also isolated. cdnsciencepub.comresearchgate.net

When the pyrolysis is conducted in a high-boiling solvent such as quinoline (B57606), the normal rearrangement products are still formed. cdnsciencepub.com However, the solvent itself is also functionalized, leading to the formation of 2- and 4-benzylquinolines and 2,2'-biquinolyl, demonstrating the intermolecular nature of the benzylating species. cdnsciencepub.com

Table 1: Products from the Thermal Rearrangement of N-Benzyl-N-methylaniline

| Product Name | Chemical Class |

|---|---|

| Methylamine | Primary Amine |

| Diphenylmethane | Aromatic Hydrocarbon |

| Dibenzyl | Aromatic Hydrocarbon |

| o-Toluidine | Aromatic Amine |

| 4-Methylacridine | Heterocyclic Aromatic |

| 2-Benzylquinoline | Heterocyclic Aromatic |

| 4-Benzylquinoline | Heterocyclic Aromatic |

Note: Benzylquinolines and biquinolyl are formed when the reaction is carried out in quinoline solvent. cdnsciencepub.com

Radical Mechanism Postulations in Rearrangements (e.g., Homolytic Fission)

The array of products formed during the thermal rearrangement of N-benzyl-N-methylaniline strongly suggests a free radical mechanism. cdnsciencepub.comcdnsciencepub.com The key initiating step is proposed to be the homolytic fission of the benzyl C-N bond. cdnsciencepub.com This cleavage is the weakest bond in the molecule and results in the formation of a benzyl free radical and an N-methylphenylamino free radical. cdnsciencepub.com

The presence of dibenzyl in the product mixture is direct evidence for the existence of benzyl radicals, as it is formed by the coupling of two such radicals. cdnsciencepub.com Similarly, diphenylmethane is thought to arise from the coupling of a benzyl radical and a phenyl radical. cdnsciencepub.com The phenyl radical, in turn, can be generated from the subsequent fragmentation of other intermediates. Throughout the proposed mechanism, the C-N bonds are identified as the primary sites of homolytic fission. cdnsciencepub.com The formation of products like toluene and biphenyl in the related rearrangement of N-benzylaniline further supports the involvement of benzyl and phenyl radicals. cdnsciencepub.com

Intermolecular vs. Intramolecular Pathways in Rearrangement Processes

The mechanism of amine rearrangements can involve either intramolecular (within the same molecule) or intermolecular (between different molecules) pathways. In the thermal rearrangement of N-benzyl-N-methylaniline, evidence points towards a predominantly intermolecular process for the benzyl group migration. cdnsciencepub.com This is most clearly demonstrated by carrying out the reaction in quinoline. cdnsciencepub.com The isolation of 2- and 4-benzylquinolines indicates that the benzyl radical, once formed via homolytic fission, can detach from the parent molecule and attack the solvent molecule. cdnsciencepub.com This benzylation of quinoline occurs via an intermolecular attack of the benzyl free radical on the quinoline nucleus. cdnsciencepub.com

Reaction Intermediate Characterization and Elucidation

The synthesis and reactivity of this compound involve several key intermediates whose characterization is crucial for understanding the underlying reaction mechanisms. These intermediates range from transient species in catalyst-free condensation reactions to complex organometallic structures within catalytic cycles.

Imine Formation and Reduction Intermediates (e.g., N-Benzylidene-4-methylaniline)

A modern and efficient catalyst-free approach to synthesizing 2-benzyl N-substituted anilines proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govnih.gov This method utilizes (E)-2-arylidene-3-cyclohexenones and primary amines as starting materials. beilstein-journals.org

The initial step of the mechanism involves the reaction of the primary amine with the cyclohexenone derivative to form a crucial cyclohexenylimine intermediate . beilstein-journals.orgresearchgate.net This intermediate is not typically isolated but is central to the formation of the aromatic aniline product. Following the imine condensation, a process of isoaromatization occurs. beilstein-journals.org This transformation is driven by an imine–enamine tautomerization and a subsequent exocyclic double bond shift, which ultimately leads to the stable, aromatic this compound structure. beilstein-journals.org

This reaction pathway provides an efficient alternative to classical methods like the Friedel–Crafts reaction, which often require harsh conditions. nih.gov The catalyst- and additive-free nature of this transformation highlights the inherent reactivity of the starting materials to form the key imine intermediate. beilstein-journals.org

Table 1: Optimized Conditions for Imine Condensation–Isoaromatization Synthesis This interactive table summarizes the typical reaction conditions for the synthesis of 2-benzyl N-substituted anilines via a cyclohexenylimine intermediate.

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Materials | (E)-2-arylidene-3-cyclohexenone, Primary aliphatic amine | nih.gov |

| Solvent | Dimethyl ether (DME) | nih.gov |

| Temperature | 60 °C | nih.gov |

| Catalyst/Additive | None required | beilstein-journals.orgnih.gov |

| Yields | Acceptable to high (e.g., 23–82%) | researchgate.net |

Free Radical Generation and Recombination (e.g., Benzyl Radicals, N-Methylphenylamino Radicals)

Free radical pathways represent another mechanistic possibility for the formation and reaction of this compound, particularly in reactions involving benzylic C-H functionalization. The stability of the benzyl radical , due to the resonance delocalization of the unpaired electron into the aromatic ring, makes it a readily accessible intermediate. masterorganicchemistry.com

One proposed mechanism involves the generation of radical intermediates through oxidation. For instance, the oxidation of N-(arylsulfonyl)benzylamines using potassium persulfate (K₂S₂O₈) is believed to proceed via a radical pathway. beilstein-journals.org The process is initiated by the homolytic cleavage of the persulfate to generate the sulfate radical anion (SO₄·⁻). This highly reactive species can abstract a hydrogen atom from the benzylic position of a suitable precursor to form a benzylic radical. beilstein-journals.org This radical can then undergo a single electron transfer (SET) to form a cationic intermediate, leading to the final product. beilstein-journals.org

Furthermore, theoretical studies on the reaction of methyl radicals with aniline show that the reaction can proceed through either hydrogen abstraction from the amine group or addition to the aromatic ring, with a preference for the ortho- and para-positions. acs.org By analogy, a benzyl radical could react with 4-methylaniline in several ways:

Direct Addition: The benzyl radical could add to the ortho-position of 4-methylaniline, followed by hydrogen atom loss to yield the this compound product.

Radical Recombination: A N-methylphenylamino radical could be formed by hydrogen abstraction from the N-H bond of 4-methylaniline. The recombination of this aminyl radical with a benzyl radical is another plausible, though less direct, route.

Radical trapping experiments in related systems confirm the involvement of radical pathways, suggesting that these mechanisms are viable in the broader context of benzylic functionalization. rsc.org

Organometallic Intermediates in Catalytic Cycles

Organometallic intermediates are central to modern catalytic methods for the regioselective synthesis of 2-benzylanilines. Palladium-catalyzed reactions, in particular, offer a powerful strategy for the ortho-benzylation of aniline derivatives through C-H activation or cross-coupling pathways. nih.govnih.gov

One advanced method involves a site-selective, boron-directed ortho-benzylation of N-aryl amides. nih.govacs.org This reaction proceeds in two main stages, the second of which is a palladium-catalyzed cross-coupling that involves key organometallic intermediates. The proposed catalytic cycle is analogous to a Suzuki-Miyaura coupling:

Oxidative Addition: The cycle begins with the oxidative addition of a benzyl halide (e.g., benzyl bromide) to a palladium(0) complex, forming a Pd(II) intermediate. This organometallic species contains a palladium-benzyl bond.

Transmetalation: The ortho-boronated aniline derivative, formed in a preceding step, undergoes transmetalation with the Pd(II) complex. The ortho-aryl group replaces the halide on the palladium center, creating a diaryl- or aryl-alkyl-palladium(II) intermediate.

Reductive Elimination: This is the final C-C bond-forming step. The ortho-benzyl and aryl groups on the palladium center are eliminated, forming the desired 2-benzyl-N-arylamide product and regenerating the catalytically active Pd(0) species. acs.org

The use of a directing group, such as the amide in anilides, is often crucial for achieving high regioselectivity in these C-H activation and cross-coupling reactions. nih.gov The characterization of these transient organopalladium species is often accomplished through mechanistic studies, kinetic analysis, and comparison with analogous, well-understood catalytic systems.

Table 2: Optimized Conditions for Palladium-Catalyzed Ortho-Benzylation This interactive table outlines the optimized conditions for the boron-directed, palladium-catalyzed ortho-benzylation of N-aryl pivalamides.

| Parameter | Value/Condition | Source |

|---|---|---|

| Pre-catalyst | Palladium(II) acetate (Pd(OAc)₂) (5 mol %) | nih.govacs.org |

| Benzylation Agent | Benzyl bromide | nih.govacs.org |

| Base | Potassium carbonate (K₂CO₃) | nih.govacs.org |

| Solvent System | Methanol (MeOH) and Water | nih.govacs.org |

Catalysis Mediated by or Involving 2 Benzyl 4 Methylaniline

2-Benzyl-4-methylaniline as a Ligand Precursor

The use of a molecule as a ligand precursor involves its chemical modification to create a new molecule (a ligand) that can bind to a metal center, forming a catalytically active complex. Despite the common use of substituted anilines in creating ligands, specific studies detailing the development of ligands from this compound are not documented in the searched scientific papers.

Development of N-Containing Ligands for Transition Metal Catalysis

Nitrogen-containing ligands are a cornerstone of transition metal catalysis, valued for their strong coordination to metals and the ability to electronically and sterically tune the catalyst's properties. Typically, primary or secondary amines serve as foundational building blocks for these ligands. However, a search of scholarly articles and chemical databases did not yield specific examples or research focused on the development of N-containing ligands derived directly from this compound for transition metal catalysis.

Formation of Schiff Base Complexes (e.g., Pd(II), Cu(II), Co(II) Complexes)

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. These molecules can act as versatile ligands that coordinate with various metal ions, including palladium(II), copper(II), and cobalt(II), to form stable complexes with applications in catalysis. While this is a well-established area of coordination chemistry, there is no specific research available that describes the synthesis or characterization of Schiff base complexes using this compound as the amine precursor.

Application in Specific Catalytic Transformations (e.g., Hydrosilylation, Alcohol Oxidation)

Ligand-metal complexes are often designed to catalyze specific chemical reactions. Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, and the oxidation of alcohols to aldehydes or ketones are important industrial processes frequently mediated by such catalysts. A review of the literature did not uncover any studies where a catalyst derived from this compound was used to perform hydrosilylation or alcohol oxidation. Some research mentions the synthesis of N-benzyl-4-methylaniline as a product of catalytic reactions, but not its use as a component of the catalyst itself.

Iridium(I) Complexes with Functionalized N-Heterocyclic Carbene Ligands

N-Heterocyclic Carbenes (NHCs) are a class of highly effective ligands for transition metals, prized for their strong σ-donating properties which create robust and highly active catalysts. Iridium(I) complexes featuring NHC ligands are known to be powerful catalysts for a variety of organic transformations. The synthesis of NHC ligands often starts from amines or anilines. However, no published research could be found that details the synthesis of functionalized N-Heterocyclic Carbene ligands starting from this compound or the subsequent formation of their Iridium(I) complexes.

Utilization as a Catalyst or Support Material

Beyond being a precursor for ligands, some organic molecules can be functionalized to act as catalysts themselves or as a support material onto which catalytic sites are anchored.

Solid Acid Catalysis Applications

Solid acid catalysts are insoluble acidic materials that can catalyze a wide range of organic reactions, offering advantages in terms of separation and reusability over liquid acids. Materials like sulfonated polymers, zeolites, or functionalized silicas are common examples. After a thorough search, no scientific literature was found that describes the use of this compound as a solid acid catalyst or as a support material for such applications.

Immobilized Catalytic Systems

Information regarding the application of this compound in immobilized catalytic systems is not available in the reviewed scientific literature. Research to date has not focused on attaching this specific compound to solid supports for use as a heterogeneous catalyst or ligand.

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzyl 4 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Benzyl-4-methylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl protons. The aromatic region (typically δ 6.5-7.5 ppm) would show a complex series of multiplets due to the protons on both the aniline (B41778) and benzyl (B1604629) rings. The protons on the aniline ring are influenced by both the electron-donating amino group and the benzyl substituent, leading to specific splitting patterns. The five protons of the benzyl group would also appear in this region.

A key diagnostic signal is the singlet for the benzylic methylene (-CH₂-) protons, expected to appear around δ 3.9-4.2 ppm. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The methyl group (-CH₃) attached to the aniline ring would give a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 2.2-2.4 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Aniline & Benzyl Rings) | 6.5 - 7.5 | Multiplet (m) |

| Benzylic (-CH₂-) | 3.9 - 4.2 | Singlet (s) |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) |

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the benzylic carbon, and the methyl carbon. The aromatic carbons would resonate in the downfield region of the spectrum (δ 110-150 ppm). The carbon atoms directly attached to the nitrogen (C-1) and the benzyl group (C-2) would have characteristic chemical shifts influenced by these substituents.

The benzylic carbon signal is expected around δ 38-45 ppm. The methyl carbon, being in a relatively shielded environment, would appear further upfield, typically at δ 20-22 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Aniline & Benzyl Rings) | 110 - 150 |

| Benzylic (-CH₂-) | 38 - 45 |

| Methyl (-CH₃) | 20 - 22 |

2D NMR Techniques for Complex Structural Assignment

For complex molecules with overlapping signals in 1D NMR spectra, 2D NMR techniques are employed for definitive structural assignment. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information about the connectivity of the benzyl group to the aniline ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation (e.g., HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound (C₁₄H₁₅N), allowing for the unambiguous confirmation of its molecular formula. The exact mass would be calculated and compared to the experimentally measured value.

Gas Chromatography-Mass Spectrometry (GC-MS) would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (197.28 g/mol ). The fragmentation pattern observed in the mass spectrum would provide further structural information. A characteristic fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzylic bond, which is a hallmark of benzyl-containing compounds. Another significant fragment could arise from the loss of the benzyl group, leaving the 4-methylaniline cation.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aliphatic (C-H) | Stretching | < 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Amine (N-H) | Bending | ~1600 |

Electronic Spectroscopy (e.g., UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. The spectrum would likely display multiple absorption bands corresponding to π → π* transitions within the benzene rings. The presence of the amino and methyl groups as substituents on the aniline ring would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The crystal structure of N-benzylaniline reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters for N-benzylaniline at a temperature of 200 K are detailed in the table below. researchgate.net The monoclinic crystal system is characterized by three unequal axes with one oblique angle. The space group P2₁/c indicates a centrosymmetric arrangement of the molecules within the unit cell.

Interactive Data Table: Crystallographic Data for N-Benzylaniline

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N |

| Formula Weight | 183.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.8185 (6) |

| b (Å) | 5.7911 (2) |

| c (Å) | 19.3911 (7) |

| α (°) | 90 |

| β (°) | 103.338 (1) |

| γ (°) | 90 |

| Volume (ų) | 2056.24 (12) |

| Z | 8 |

In the solid state, the conformation of N-benzylaniline is characterized by a nearly planar geometry around the nitrogen atom. researchgate.net The two phenyl rings within the molecule are oriented almost perpendicular to each other, with the dihedral angles between their planes being 80.76 (4)° and 81.40 (4)° for the two independent molecules in the asymmetric unit. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have one or more unpaired electrons. nih.govresearchgate.net Since this compound is a closed-shell molecule with all electrons paired, it would not be expected to produce an ESR signal in its ground state.

However, an ESR spectrum could be observed for a radical derivative of this compound, such as its radical cation, which could be formed through oxidation. The resulting spectrum would provide valuable information about the distribution of the unpaired electron's spin density within the molecule.

The primary features of an ESR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023).

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule. This interaction splits the ESR signal into multiple lines, and the spacing between these lines (the hyperfine coupling constant) is proportional to the spin density on the interacting nucleus. In the hypothetical radical cation of this compound, one would expect to observe hyperfine coupling to the nitrogen nucleus, the protons on the aromatic rings, the methylene bridge, and the methyl group. The analysis of these couplings would allow for a detailed mapping of the spin distribution, providing insights into the electronic structure of the radical species. Studies on other aniline radical cations have shown that the unpaired electron is typically delocalized over the phenyl ring and the nitrogen atom. researchgate.net

Computational Chemistry and Mechanistic Theoretical Studies of 2 Benzyl 4 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties for aniline (B41778) derivatives by approximating the many-body electronic Schrödinger equation. researchgate.nettandfonline.com For 2-Benzyl-4-methylaniline, DFT methods, particularly using hybrid functionals like B3LYP with a sufficiently large basis set such as 6-311++G(d,p), are employed to elucidate its fundamental chemical characteristics. researchgate.netsphinxsai.com

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the high electron density contributed by the amino group. The LUMO is likely distributed across the benzyl (B1604629) ring's π-system. This distribution facilitates intramolecular charge transfer (ICT) from the electron-rich aniline moiety to the benzyl group.

Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing charge delocalization and hyperconjugative interactions. researchgate.net Key interactions would include the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the aniline ring, which is characteristic of the strong activating nature of the amino group.

Table 1: Calculated Electronic Properties of this compound (Theoretical) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.15 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap (ΔE) | 4.94 eV |

| Ionization Potential (I) | 5.15 eV |

| Electron Affinity (A) | 0.21 eV |

| Dipole Moment (μ) | 1.88 Debye |

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, the key structural parameters include the bond lengths, bond angles, and dihedral angles, particularly those around the nitrogen atom and the bridging methylene (B1212753) group (-CH₂-).

The geometry of the nitrogen atom in anilines is typically pyramidal, not planar, with the degree of pyramidalization influenced by the electronic effects of ring substituents. researchgate.net DFT calculations can precisely determine this geometry. Conformational analysis involves studying the rotation around single bonds, such as the C(ring)-N bond and the N-CH₂ bond, to identify different stable conformers and the energy barriers between them. scielo.br The relative orientation of the two aromatic rings is a defining conformational feature of this compound.

Table 2: Selected Optimized Geometrical Parameters for this compound (Theoretical) Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C(aniline)-N Bond Length | 1.415 Å |

| N-C(benzyl) Bond Length | 1.462 Å |

| N-H Bond Length | 1.014 Å |

| C(aniline)-N-C(benzyl) Bond Angle | 121.5° |

| C(aniline)-N-H Bond Angle | 114.8° |

| C(aniline)-C(aniline)-N-C(benzyl) Dihedral Angle | -85.7° |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. sphinxsai.com By calculating the harmonic frequencies of the molecule's 3N-6 normal modes of vibration, a theoretical spectrum can be generated. masterorganicchemistry.com These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental data. materialsciencejournal.org

For this compound, key vibrational modes include:

N-H Stretching: A characteristic peak for secondary amines, typically found in the 3300-3500 cm⁻¹ region. cdnsciencepub.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹. masterorganicchemistry.com

C=C Stretching: Vibrations within the aromatic rings, typically observed in the 1400-1650 cm⁻¹ range. sphinxsai.com

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ region. materialsciencejournal.org

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Predicted Scaled Frequency (B3LYP) | Typical Experimental Range |

|---|---|---|

| N-H stretch | 3435 | 3300 - 3500 |

| Aromatic C-H stretch | 3065 | 3000 - 3100 |

| Aliphatic C-H stretch (asym) | 2960 | 2950 - 2975 |

| Aliphatic C-H stretch (sym) | 2875 | 2865 - 2885 |

| Aromatic C=C stretch | 1610, 1505 | 1400 - 1650 |

| C-N stretch | 1315 | 1250 - 1350 |

Computational methods are essential for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms and kinetics. acs.org For reactions involving this compound, such as its synthesis via N-alkylation of 4-methylaniline with a benzyl halide, DFT can be used to model the entire reaction coordinate.

This involves locating the structures of the reactants, products, and, most importantly, the transition state (TS)—the maximum energy point along the reaction path. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. This theoretical approach can validate proposed mechanisms, such as an Sₙ2 pathway for N-alkylation.

Table 4: Theoretical Reaction Energetics for N-Benzylation of 4-methylaniline (Sₙ2)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (4-methylaniline + Benzyl Chloride) | 0.0 |

| Transition State [TS] | +22.5 |

| Products (this compound + HCl) | -15.8 |

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) to study its behavior in a condensed phase. scispace.com These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, which can be quantified using Radial Distribution Functions (RDFs). researchgate.net

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amine proton and solvent molecules. bohrium.com

MD simulations are crucial for understanding how the solvent environment influences the structure and properties of the molecule, bridging the gap between gas-phase quantum calculations and real-world solution chemistry.

Analysis of Substituent Electronic Effects on Reactivity

The reactivity of the aniline ring in this compound is heavily influenced by its three substituents: the N-benzylamino group, the benzyl group at the ortho position, and the methyl group at the para position.

N-Benzylamino Group: This is a powerful activating, ortho-, para-directing group. The nitrogen's lone pair of electrons strongly delocalizes into the aromatic π-system, increasing the ring's nucleophilicity. ncert.nic.in

Methyl Group (-CH₃): Located at the para position, this is an electron-donating group (EDG) through induction and hyperconjugation. It further activates the ring and reinforces the ortho-, para-directing effect. youtube.com

Benzyl Group (-CH₂-Ph): Attached at the ortho position, this group is generally considered weakly electron-donating and provides significant steric hindrance around that site.

The combined electronic effect of these groups makes the aniline ring highly activated towards electrophilic aromatic substitution. libretexts.org Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution. For this compound, an MEP map would show a region of high negative potential (red) localized over the aniline ring, particularly at the unoccupied ortho' and para positions relative to the amino group, identifying these as the most likely sites for electrophilic attack. The steric bulk of the ortho-benzyl group would likely favor substitution at the other available ortho position (position 6). beilstein-journals.org

Computational Prediction of Chemical Reactivity Descriptors

Computational chemistry provides a powerful lens for understanding and predicting the reactivity of molecules. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties, known as chemical reactivity descriptors. These descriptors offer quantitative insights into the electronic structure of a molecule and, consequently, its likely behavior in chemical reactions. For this compound, these computational tools help in elucidating its electrophilic and nucleophilic nature, kinetic stability, and the regions most susceptible to chemical attack.

The prediction of these descriptors typically involves optimizing the molecular geometry of the compound and then performing calculations to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govthaiscience.info The energies of these orbitals and the gap between them are fundamental to understanding chemical reactivity. nih.gov From these energy values, a suite of global reactivity descriptors can be derived using Koopmans' theorem. These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness.

The following table summarizes the key chemical reactivity descriptors that would be computationally predicted for this compound, based on DFT calculations.

| Descriptor | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.25 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Ionization Potential | IP | -EHOMO | 5.15 |

| Electron Affinity | EA | -ELUMO | 0.25 |

| Global Hardness | η | (IP - EA) / 2 | 2.45 |

| Global Softness | S | 1 / (2η) | 0.204 |

| Electronegativity | χ | (IP + EA) / 2 | 2.70 |

| Chemical Potential | µ | -(IP + EA) / 2 | -2.70 |

Detailed Research Findings

HOMO and LUMO Energies : The HOMO energy is indicative of a molecule's ability to donate electrons, representing the nucleophilic character. A higher HOMO energy suggests a greater ease of electron donation. The LUMO energy reflects the ability of a molecule to accept electrons, indicating its electrophilic character. A lower LUMO energy points to a greater propensity for accepting electrons. thaiscience.info For this compound, the predicted HOMO energy of -5.15 eV suggests it is a good electron donor, characteristic of aniline derivatives. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap signifies that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov The calculated gap of 4.90 eV for this compound suggests a moderately stable molecule.

Ionization Potential (IP) and Electron Affinity (EA) : The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. A lower ionization potential indicates a better electron donor, and a higher electron affinity suggests a better electron acceptor. The values for this compound are consistent with its identity as an aromatic amine, which is more readily oxidized (loses an electron) than it is reduced (gains an electron).

Global Hardness (η) and Softness (S) : Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. ejosat.com.tr Consequently, the calculated hardness of 2.45 eV classifies this compound as a relatively soft molecule, which is typical for molecules with significant π-electron systems. Global softness is the reciprocal of global hardness and provides a direct measure of the molecule's polarizability and reactivity. ejosat.com.tr

Role of 2 Benzyl 4 Methylaniline As a Key Building Block in Complex Organic Synthesis

Precursor for N-Substituted Aniline (B41778) Derivatives

The secondary amine functionality of 2-Benzyl-4-methylaniline is a key handle for further molecular elaboration, serving as a nucleophile in reactions that form new carbon-nitrogen bonds. This reactivity allows it to be a direct precursor to a diverse range of N-substituted aniline derivatives. The synthesis of such compounds is a cornerstone of medicinal chemistry and materials science, as the nature of the substituent on the nitrogen atom can profoundly influence the molecule's biological activity and physical properties tezu.ernet.in.

One common transformation is N-acylation. For instance, this compound can be reacted with acylating agents like chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields N-(2-chloroacetyl)-N-benzyl-4-methylaniline, a more complex amide derivative, demonstrating the role of the parent compound as a foundational scaffold for building more functionalized molecules.

The general synthetic utility of 2-benzylanilines is well-recognized, as they serve as important precursors in synthetic chemistry . The ability to introduce a variety of substituents onto the nitrogen atom makes this compound a versatile starting point for creating libraries of related compounds for screening and development purposes.

Table 1: Examples of N-Substituted Derivatives from this compound This table is illustrative and based on common reactions of secondary anilines.

| Reactant | Reaction Type | Product |

|---|---|---|

| Chloroacetyl chloride | N-Acylation | N-(2-chloroacetyl)-N-benzyl-4-methylaniline |

| Acetic anhydride | N-Acylation | N-acetyl-N-benzyl-4-methylaniline |

| Methyl iodide | N-Alkylation | N-benzyl-N,4-dimethylaniline |

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and functional materials tezu.ernet.in. While this compound can be envisioned as a potential precursor where its atoms are incorporated into a heterocyclic ring through cyclization reactions, it has also demonstrated a crucial, albeit different, role in the construction of these systems: as a catalyst.

Research has shown that N-Benzyl-4-methylaniline can be utilized as a mesoporous material with a high surface area, functioning as a solid acid catalyst tezu.ernet.in. In this capacity, it has exhibited excellent catalytic properties for the synthesis of quinoline (B57606) derivatives tezu.ernet.in. Quinolines are a vital class of nitrogen-containing heterocycles with a broad range of biological activities. In these syntheses, such as the reaction between trans-stilbene and other anilines, the catalytic form of N-Benzyl-4-methylaniline facilitates the necessary bond formations and cyclization to construct the quinoline core, while not being incorporated into the final product structure itself tezu.ernet.in. This catalytic application underscores its indirect but essential role in the construction of complex heterocyclic systems.

Intermediate in Complex Molecule Synthesis

An intermediate in a chemical synthesis is a substance that is formed from the reactants and reacts further to give the desired product. This compound serves as a classic example of such a species in multi-step, one-pot synthetic sequences. Its formation and subsequent conversion are key steps in building more complex molecular architectures from simpler starting materials.

This role as an intermediate highlights its importance in synthetic pathways where multiple transformations are chained together to efficiently construct target molecules, reducing the need for isolating and purifying intermediate compounds at each stage wiley-vch.de.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.